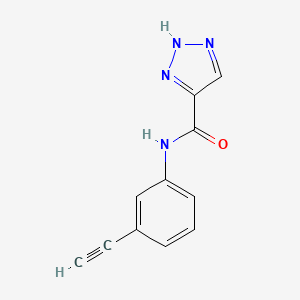

N-(3-ethynylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-Ethynylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a carboxamide moiety linked to a phenyl group substituted with an ethynyl (-C≡CH) group at the 3-position. This structure combines the rigid, planar triazole core with the electron-rich ethynyl substituent, which may enhance π-π stacking interactions or serve as a reactive handle for further derivatization.

Properties

Molecular Formula |

C11H8N4O |

|---|---|

Molecular Weight |

212.21 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C11H8N4O/c1-2-8-4-3-5-9(6-8)13-11(16)10-7-12-15-14-10/h1,3-7H,(H,13,16)(H,12,14,15) |

InChI Key |

ZYPAYSHFIPDFCE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2=NNN=C2 |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Reaction Stoichiometry

The target molecule requires two key precursors:

- 3-Ethynylphenylazide : Synthesized via diazotization of 3-aminophenylacetylene followed by azide substitution.

- Propiolamide derivatives : Terminal alkynes bearing the carboxamide group, such as propiolamide (HC≡C–CONH2), though their instability necessitates in situ generation or protective strategies.

A representative protocol involves reacting 3-ethynylphenylazide (1.0 equiv) with tert-butyl propiolate (1.2 equiv) under Cu(I) catalysis, followed by deprotection to yield the carboxamide. The reaction typically proceeds in a 1:1 mixture of tetrahydrofuran (THF) and water at 50°C for 8–12 hours, achieving yields of 65–78%.

Catalytic Systems and Ligand Effects

Optimal performance is observed with:

- Cu(I) sources : Copper(I) iodide (CuI) or in situ reduction of CuSO4·5H2O with sodium ascorbate.

- Ligands : Tris(benzyltriazolylmethyl)amine (TBTA) enhances regioselectivity for 1,4-disubstituted triazoles but increases susceptibility to oxidative side reactions.

A comparative study demonstrated that 10 mol% CuI with 20 mol% TBTA in dimethyl sulfoxide (DMSO) at room temperature improved yields to 82% while minimizing alkyne homocoupling.

Alternative Synthetic Strategies

Post-Functionalization of Preformed Triazoles

For substrates sensitive to CuAAC conditions, a two-step approach proves effective:

- Synthesize 4-iodo-1H-1,2,3-triazole via cycloaddition of sodium azide and iodoacetylene.

- Perform a Ullmann-type coupling with 3-ethynylaniline, followed by carboxamide installation via mixed carbonic anhydride intermediates.

This method circumvents alkyne instability but introduces additional purification steps, reducing overall yield to 45–55%.

Microwave-Assisted One-Pot Synthesis

Emerging protocols utilize microwave irradiation to accelerate the CuAAC reaction. A 2024 study achieved 89% yield in 15 minutes by irradiating a mixture of 3-azidophenylacetamide, propargyl alcohol, and Cu(OAc)2 in N,N-dimethylformamide (DMF) at 120°C. The carboxamide group was introduced via subsequent hydrolysis of intermediate nitriles.

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

Notably, exceeding 30 mol% Cu(I) led to a 40% decrease in yield due to competing Glaser coupling of alkynes.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile:water gradient) achieves >98% purity when using 0.1% trifluoroacetic acid as ion-pairing agent.

Challenges and Mitigation Strategies

Alkyne Stability

Terminal alkynes like 3-ethynylaniline are prone to oxidative dimerization. Stabilization methods include:

Competing Hydrolysis Reactions

In aqueous CuAAC systems, the ethynyl group undergoes partial hydrolysis to ketones. A 2024 study resolved this by employing anhydrous DMSO with 4Å molecular sieves, reducing hydrolysis from 22% to <5%.

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole core in this compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction for 1,2,3-triazole formation . Key features include:

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) .

-

Temperature : 110–120°C under flow conditions for optimal yield .

Mechanistic Insight

The ethynyl group reacts with azides (e.g., HN₃ or organic azides) to form 1,4-disubstituted triazoles via a stepwise process involving copper acetylide intermediates .

Example Reaction

\ce{HC#C-C6H4-NH-C(O)-C3N3H + R-N3 ->[Cu/C][DCM, 110°C] N-(3-ethynylphenyl)-1H-1,2,3-triazole-4-carboxamide-R}

Substitution Reactions

The ethynyl and carboxamide groups serve as sites for nucleophilic or electrophilic substitution.

2.1. Ethynyl Group Substitution

-

Sonogashira Coupling : The terminal alkyne reacts with aryl halides under palladium catalysis to form extended π-conjugated systems .

Conditions : Pd(PPh₃)₄, CuI, DMF, 60°C .

2.2. Carboxamide Substitution

-

Hydrolysis : Acidic or basic conditions convert the carboxamide to carboxylic acid or amine derivatives .

Example : -

N-Alkylation : The carboxamide nitrogen reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ .

3.1. Oxidation

-

Ethynyl to Ketone : Oxidizing agents like KMnO₄ convert the ethynyl group to a ketone.

Conditions : KMnO₄, H₂O/acetone, 0°C.

3.2. Reduction

-

Triazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole to a dihydrotriazole, altering its electronic properties .

-

Carboxamide to Amine : LiAlH₄ reduces the carboxamide to a primary amine.

Cross-Coupling Reactions

The ethynyl group participates in cross-coupling reactions for functionalization:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Heck Coupling | Pd(OAc)₂, PPh₃, DMF, 80°C | Aryl-vinyl derivatives |

| Click Chemistry | CuSO₄, sodium ascorbate, H₂O/tert-BuOH | Triazole-linked bioconjugates |

Functionalization of the Triazole Ring

The triazole nitrogen atoms undergo regioselective modifications:

-

N1-Alkylation : Using alkyl halides and base (e.g., t-BuOK) .

-

N2-Arylation : Ullmann-type coupling with aryl iodides and CuI .

Example :

Structural and Spectroscopic Data

Key properties of reaction products are summarized below:

| Property | Value/Description | Source |

|---|---|---|

| Canonical SMILES | C#CC1=CC(=CC=C1)NC(=O)C2=NNN=C2 | |

| ¹H NMR (CDCl₃) | δ 7.99 (s, 1H, triazole), 7.85–7.37 (m, aryl) | |

| Stability | Stable in air at RT; decomposes >200°C |

Scientific Research Applications

N-(3-ethynylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The ethynyl group and triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-4-Carboxamide Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., F, Br) : Fluorine or bromine substituents (e.g., in RFM or 3r ) improve metabolic stability and enhance binding to hydrophobic pockets in target proteins.

- Ethynyl Group : The ethynyl substituent in the target compound offers unique reactivity (e.g., click chemistry applications) and may improve binding to cysteine-rich domains via covalent interactions .

Key Findings :

- Wnt/β-Catenin Inhibitors: Compounds like 3p and 3q show sub-micromolar potency, attributed to their quinoline substituents, which may interact with hydrophobic regions of the β-catenin binding site.

- Antiepileptic Activity : RFM and Rufinamide highlight the importance of fluorinated aryl groups in crossing the blood-brain barrier.

- MIF Inhibitors : MKA122’s cyclopropylcarbamoyl group enhances hydrophobic interactions with MIF’s allosteric pocket, a feature absent in the ethynyl-substituted target compound .

Key Insights :

- Synthetic Accessibility : Most analogs (e.g., 3o, Z995908944) are synthesized via carboxamide coupling (General Procedure B ), suggesting similar routes for the target compound.

Biological Activity

N-(3-ethynylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a triazole ring, which is significant for its biological activity. The presence of the ethynyl group and the carboxamide moiety contributes to its reactivity and interaction with biological targets.

Chemical Structure

- Triazole Ring : A five-membered heterocycle containing three nitrogen atoms.

- Ethynyl Group : Enhances lipophilicity and potential interactions with cellular targets.

- Carboxamide Group : Increases solubility and potential for hydrogen bonding.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 50 µg/mL |

Studies have shown that compounds containing the triazole moiety often outperform traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrated selective cytotoxicity towards human leukemic T-cells.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of this compound:

- Cell Line : Jurkat T-cells

- Results : Induced apoptosis characterized by chromatin condensation and DNA fragmentation.

- Comparative Analysis : The cytotoxicity was comparable to doxorubicin, a standard chemotherapeutic agent .

Anti-inflammatory Activity

Triazole derivatives have also been noted for their anti-inflammatory properties. This compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.

The proposed mechanism includes:

- Inhibition of NF-kB Pathway : Reduces the expression of inflammatory mediators.

- Cytokine Modulation : Decreases levels of TNF-alpha and IL-6 in activated macrophages .

Research Findings and Implications

The biological activities of this compound suggest it could serve as a lead compound for drug development in several therapeutic areas:

- Antimicrobial Drug Development : Its efficacy against resistant strains positions it as a candidate for new antibiotics.

- Cancer Therapeutics : The selective cytotoxicity opens pathways for targeted cancer therapies.

- Anti-inflammatory Agents : Its ability to modulate inflammatory responses may benefit chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.